3,4,5-Trihydroxybenzoate chemical properties and structure
3,4,5-Trihydroxybenzoate chemical properties and structure
An In-depth Technical Guide to the Core Chemical Properties and Structure of 3,4,5-Trihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4,5-Trihydroxybenzoate, commonly known as gallic acid, is a naturally occurring phenolic acid with a wide range of applications in the pharmaceutical, food, and chemical industries. Its potent antioxidant, anti-inflammatory, and apoptotic-inducing properties have made it a subject of intense research for drug development. This technical guide provides a comprehensive overview of the core chemical properties and structure of 3,4,5-Trihydroxybenzoate, including detailed experimental protocols for its analysis and visualization of key signaling pathways it modulates.
Chemical Structure and Identification
3,4,5-Trihydroxybenzoate is a trihydroxybenzoic acid.[1][2][3][4] Its structure consists of a benzoic acid core with three hydroxyl groups substituted at positions 3, 4, and 5 of the benzene (B151609) ring.[1][3][4]
The molecule possesses a carboxylic acid functional group and three phenolic hydroxyl groups, which are responsible for its acidic nature and potent antioxidant activity.[6]
Physicochemical Properties
The physicochemical properties of 3,4,5-Trihydroxybenzoate are summarized in the table below, providing key data for its handling, formulation, and analysis.
| Property | Value | References |
| Appearance | White to pale-yellow crystalline powder or needles. | [1][2][3] |
| Melting Point | 251-260 °C (decomposes) | [1][4] |
| Boiling Point | Sublimes | [3] |
| pKa₁ (Carboxylic Acid) | ~4.41 | [7][8][9] |
| pKa₂ (Phenolic OH) | ~8.55 | [10] |
| pKa₃ (Phenolic OH) | ~11.40 | [10] |
| pKa₄ (Phenolic OH) | ~12.8 | [10] |
| Solubility in Water | 1.19 g/100 mL (20 °C) | [1] |
| Solubility in Ethanol | Soluble | [1] |
| Solubility in Acetone (B3395972) | Soluble | [1] |
| Solubility in Chloroform | Negligible | [1] |
| logP | 0.70 | [1][3] |
| Density | 1.694 g/cm³ | [1] |
Spectroscopic Properties
Spectroscopic techniques are crucial for the identification and quantification of 3,4,5-Trihydroxybenzoate.
UV-Vis Spectroscopy
In aqueous solutions, 3,4,5-Trihydroxybenzoate exhibits characteristic absorption maxima in the UV region. At an acidic pH, it shows two main absorption bands around 215 nm and 271 nm.[11] The position of these bands can be influenced by the pH of the solution.
Infrared (IR) Spectroscopy
The IR spectrum of gallic acid displays characteristic peaks corresponding to its functional groups. Key absorptions include a broad O-H stretching band for the hydroxyl groups (around 3200-3600 cm⁻¹), a C=O stretching vibration for the carboxylic acid (around 1700 cm⁻¹), and C=C stretching bands for the aromatic ring (around 1600-1450 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆, 400 MHz): δ ~12.5 (s, 1H, COOH), ~9.1 (s, 3H, Ar-OH), ~6.9 (s, 2H, Ar-H).
-
¹³C NMR (Acetone-d₆, 100 MHz): δ ~166.8 (COOH), ~145.1 (C3, C5), ~137.8 (C4), ~121.2 (C1), ~109.2 (C2, C6).[12]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol provides a general method for the quantification of 3,4,5-Trihydroxybenzoate.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]
-
Mobile Phase: An isocratic mobile phase of methanol, ethyl acetate, and water (25:5:70 v/v/v) can be effective.[9] Alternatively, a gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B) can be used.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV detection at 270 nm.[9]
-
Standard Preparation: Prepare a stock solution of 3,4,5-Trihydroxybenzoate in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Determine the concentration of 3,4,5-Trihydroxybenzoate in the sample by comparing its peak area to the calibration curve.
UV-Vis Spectrophotometry for Quantification
This protocol outlines a simple method for quantifying 3,4,5-Trihydroxybenzoate.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Solvent: Distilled water or ethanol.
-
Procedure:
-
Prepare a standard stock solution of 3,4,5-Trihydroxybenzoate in the chosen solvent.
-
Prepare a series of dilutions to create a calibration curve (e.g., 5-30 µg/mL).[14]
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax), which is typically around 271 nm.
-
Prepare the sample solution in the same solvent and measure its absorbance at the λmax.
-
Calculate the concentration of 3,4,5-Trihydroxybenzoate in the sample using the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
This protocol provides a general procedure for obtaining NMR spectra of 3,4,5-Trihydroxybenzoate.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated acetone (Acetone-d₆).
-
Sample Preparation: Dissolve an appropriate amount of the sample in the deuterated solvent.
-
Acquisition:
-
Acquire a ¹H NMR spectrum to identify the proton signals.
-
Acquire a ¹³C NMR spectrum to identify the carbon signals.
-
Additional experiments such as COSY, HSQC, and HMBC can be performed to confirm the structure and assign all signals.
-
Key Signaling Pathways
3,4,5-Trihydroxybenzoate exerts its biological effects by modulating several key signaling pathways.
Antioxidant Signaling Pathway (Nrf2-Keap1)
3,4,5-Trihydroxybenzoate can activate the Nrf2-Keap1 pathway, a crucial cellular defense mechanism against oxidative stress.[15][16] It is thought to interact with Keap1, leading to the release and nuclear translocation of Nrf2.[15][16] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating the expression of antioxidant enzymes.
Caption: Antioxidant signaling pathway of 3,4,5-Trihydroxybenzoate via Nrf2-Keap1.
Anti-inflammatory Signaling Pathway (NF-κB)
3,4,5-Trihydroxybenzoate has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[6][17] It can prevent the phosphorylation and degradation of IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory genes.[17]
Caption: Anti-inflammatory action of 3,4,5-Trihydroxybenzoate via the NF-κB pathway.
Apoptosis Signaling Pathway
3,4,5-Trihydroxybenzoate can induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3][7] It can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction, cytochrome c release, and activation of caspases.[1][3]
Caption: Intrinsic apoptosis pathway induced by 3,4,5-Trihydroxybenzoate.
Conclusion
3,4,5-Trihydroxybenzoate is a versatile phenolic compound with well-defined chemical properties and significant biological activities. This guide provides a foundational understanding of its structure, physicochemical characteristics, and analytical methodologies. The elucidation of its interactions with key cellular signaling pathways underscores its potential as a lead compound in drug discovery and development. Further research into its mechanisms of action will continue to unveil new therapeutic opportunities.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Gallic Acid Induces a Reactive Oxygen Species-Provoked c-Jun NH2-Terminal Kinase-Dependent Apoptosis in Lung Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Method for Analysis of Gallic Acid on Newcrom BH | SIELC Technologies [sielc.com]
- 6. Gallic acid improved inflammation via NF-κB pathway in TNBS-induced ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Spectrophotometric Methods For Determination of Gallic Acid by Oxidative Coupling With Orcinol – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. ijpbs.com [ijpbs.com]
- 12. Nuclear magnetic resonance spectroscopy data of isolated compounds from Acacia farnesiana (L) Willd fruits and two esterified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Method Development and Validation of Gallic Acid in Liquid Dosage Form by Using RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijper.org [ijper.org]
- 15. Gallic acid, a natural polyphenol, protects against tert-butyl hydroperoxide- induced hepatotoxicity by activating ERK-Nrf2-Keap1-mediated antioxidative response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Gallic acid attenuates LPS-induced inflammation in Caco-2 cells by suppressing the activation of the NF-κB/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
